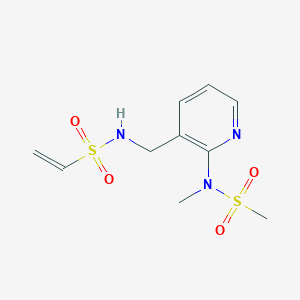
N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the sulfonamide group would likely have significant effects on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring and the sulfonamide group are both reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase the compound’s solubility in water .Scientific Research Applications
- Applications : Drug carriers incorporating boronic ester bonds can deliver anticancer drugs, insulin, and genes. The controlled release of drugs is achieved by manipulating the formation and rupture of these bonds in different environments .
- Evaluation : These derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Drug Carriers and Controlled Release
Anti-Tubercular Activity
Metal-Free Synthesis of N-(Pyridin-2-yl)amides
Mechanism of Action
Target of action
Compounds with a sulfonamide group, like this one, often target enzymes that require para-aminobenzoic acid (PABA) for their activity. This is because the sulfonamide group can mimic PABA’s structure, allowing the compound to bind to the enzyme and inhibit its function .
Mode of action
Once the compound binds to its target enzyme, it can prevent the enzyme from carrying out its normal function. This can lead to a disruption in the biochemical pathway that the enzyme is involved in .
Biochemical pathways
The specific pathways affected would depend on the exact enzyme that the compound targets. In many cases, sulfonamide compounds inhibit the synthesis of folic acid, a crucial component for DNA replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound depend on many factors, including its size, charge, and the presence of functional groups. Sulfonamides are generally well absorbed and widely distributed in the body .
Result of action
The inhibition of the target enzyme can lead to a decrease in the production of necessary components for cell survival and replication, such as folic acid. This can lead to cell death or a slowdown in cell growth .
Action environment
The efficacy and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s structure and, therefore, its ability to bind to its target enzyme .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S2/c1-4-19(16,17)12-8-9-6-5-7-11-10(9)13(2)18(3,14)15/h4-7,12H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMATVXNHQBPVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNS(=O)(=O)C=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

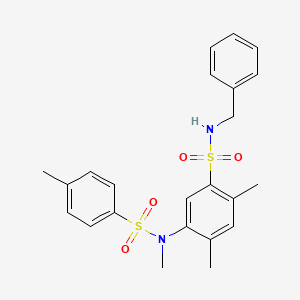
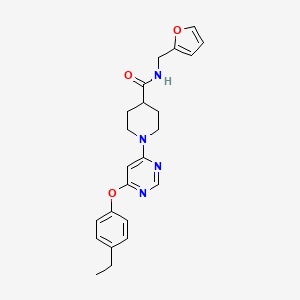

![4-[(Benzylamino)methyl]thian-4-ol](/img/structure/B2703356.png)
![1,5-diethyl (2Z,4Z)-4-[amino({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl})methylidene]-2-cyanopent-2-enedioate](/img/structure/B2703359.png)

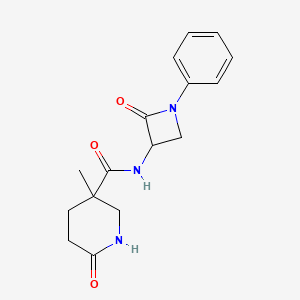
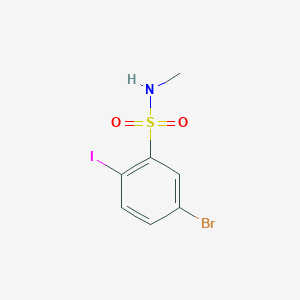
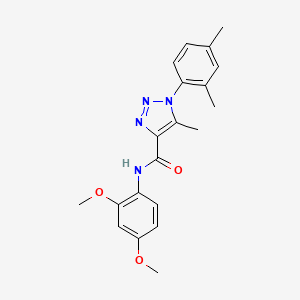

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2703366.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2703367.png)
![1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B2703369.png)
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2703370.png)